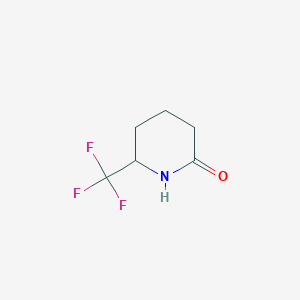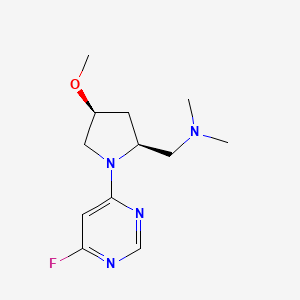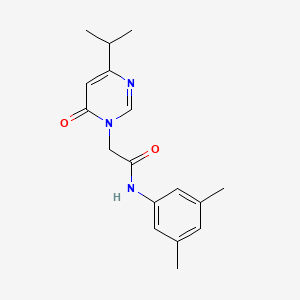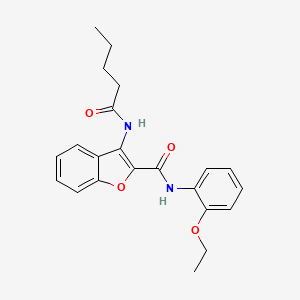
6-(Trifluoromethyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)piperidin-2-one is a useful research compound. Its molecular formula is C6H8F3NO and its molecular weight is 167.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Superacid-Catalyzed Chemical Reactions
- 6-(Trifluoromethyl)piperidin-2-one is involved in superacid-catalyzed chemical reactions. In one study, it was found that 1,2,3,6-tetrahydropyridines react with arenes in the presence of superacids to form aryl-substituted piperidines, suggesting potential applications in the synthesis of complex organic compounds (Klumpp et al., 2001).
Synthesis of Spiro[indene-2,3′-piperidine] Derivatives
- The compound plays a role in the synthesis of spiro[indene-2,3′-piperidine] derivatives. A study showed that in the presence of iodine, a one-pot multi-component reaction involving ethyl trifluoroacetoacetate and other components led to the synthesis of these derivatives, indicating its utility in creating complex fluorine-containing organic molecules (Dai et al., 2012).
Glycosylation Reactions
- This compound derivatives have been used as donors in glycosylation reactions. The fluorine atoms present in the compound influence the stereochemical outcome of these reactions, showcasing its importance in stereo-selective synthesis (Crich & Vinogradova, 2007).
Synthesis of Enantioenriched Piperidines
- The compound is instrumental in synthesizing enantioenriched piperidines. Research shows that 3-substituted 2-(trifluoromethyl)piperidines can be synthesized from L-proline via an aziridinium intermediate, highlighting its use in asymmetric synthesis (Rioton et al., 2015).
Synthesis of Fluorescent Organic Compounds
- It's also involved in the synthesis of fluorescent organic compounds. A study demonstrated that piperidine catalyzed the synthesis of highly fluorescent 3,5-disubstituted 2,6-dicyanoanilines, indicating its potential in the development of new materials with unique optical properties (Ramulu et al., 2013).
X-ray Structural Analysis
- The compound has been used in X-ray structural analysis studies. For example, research involving N-cyclohexylcarbamoyl derivatives of piperidin-4-one revealed insights into crystal structure and conformation, demonstrating its applicability in material science and structural chemistry (Anand et al., 2021).
Synthesis of Piperidines and Indolizidines
- It plays a role in the synthesis of trisubstituted piperidines and indolizidines, as shown in a study where a combination of different chemical reactions was used to prepare these compounds, indicating its use in the synthesis of complex alkaloids (Harris & Padwa, 2003).
Synthesis of Trifluoromethyl-Containing Mimetics
- The compound is also involved in the synthesis of trifluoromethyl-containing mimetics. Research showed that hydrogenation of certain derivatives led to the synthesis of novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics, highlighting its role in medicinal chemistry (Tolmachova et al., 2011).
Synthesis of Functionalized Piperidines
- Additionally, it is used in the synthesis of functionalized piperidines. A protocol was developed for the diastereoselective one-pot synthesis of these compounds, demonstrating its versatility in organic synthesis (Prajapti et al., 2015).
Potentiometric and NMR Studies
- It is involved in potentiometric and NMR studies. Research on piperyd-1-yl-methane-1,1-diphosphonic acids showed the compound's ability to coordinate with metal ions, suggesting applications in coordination chemistry and metal ion analysis (Matczak-Jon et al., 2006).
Orientations Futures
Piperidine derivatives, including 6-(Trifluoromethyl)piperidin-2-one, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 6-(trifluoromethyl)piperidin-2-one, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Propriétés
IUPAC Name |
6-(trifluoromethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJXEGUOBRBICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)



![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)
![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)
![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B3017087.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)

